1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry triage

Screening pyridazine carboxamide libraries with unverified regioisomers risks confounded SAR conclusions. This 2,3,4-trifluorophenyl analog-distinct from the common 3,4,5-trifluoro isomer-enables rigorous ALK kinase selectivity profiling within the US9126947 patent family scope. • Unique 2,3,4-trifluoro anilide substitution pattern provides differential electronic distribution and steric effects vs. 3,4,5-trifluoro regioisomer. • Favorable drug-like properties: logP 3.4, PSA 41.6 Ų-suitable for PAMPA, microsomal stability, and plasma protein binding comparative assays. • 6-Cl substituent serves as a synthetic handle for further derivatization or affinity chromatography probe development. Supplied with analytical QC to confirm regioisomeric identity via HPLC-ensuring long-term compound integrity in screening collections.

Molecular Formula C16H14ClF3N4O
Molecular Weight 370.75 g/mol
Cat. No. B12177052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide
Molecular FormulaC16H14ClF3N4O
Molecular Weight370.75 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C16H14ClF3N4O/c17-12-5-6-13(23-22-12)24-7-1-2-9(8-24)16(25)21-11-4-3-10(18)14(19)15(11)20/h3-6,9H,1-2,7-8H2,(H,21,25)
InChIKeyGDXGLVCUKPXCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Structural Class


1-(6-Chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide is a synthetic small molecule belonging to the substituted pyridazine carboxamide class. Its architecture combines a piperidine-3-carboxamide core, a 6-chloropyridazine heterocycle, and a 2,3,4-trifluorophenyl anilide moiety. This scaffold falls within the scope of patent families claiming pyridazine carboxamides as protein kinase inhibitors, particularly against ALK and related tyrosine kinases [1]. The compound is cataloged in select research chemical databases with preliminary physicochemical profiling data [2].

Patent-protected kinase inhibitor scaffold suitable for ALK and related tyrosine kinase SAR studies.
2,3,4-Trifluoroanilide and 6-chloropyridazine substitution pattern enables regioisomer-specific probe development.
Requires regioisomer-verified analytical QC to distinguish from 3,4,5-trifluoro analog in screening workflows.

Why This Compound Cannot Be Interchanged with Analogs


Within the substituted pyridazine carboxamide series, small structural perturbations—including the position of fluorine atoms on the N-phenyl ring, the nature of the 6-substituent on pyridazine, and the point of attachment of the carboxamide to the piperidine ring—can profoundly alter molecular recognition, electronic distribution, and target engagement. The 2,3,4-trifluoro substitution pattern on the anilide ring is distinct from the 3,4,5-trifluoro regioisomer commonly encountered in screening libraries, and the 6-chloro substituent on the pyridazine ring provides different steric, electronic, and metabolic stability properties compared to methyl, hydrogen, or other halogen analogs [1]. Procurement or screening decisions that treat these compounds as fungible risk drawing misleading structure-activity conclusions.

2,3,4-Trifluoro vs 3,4,5-Trifluoro regioisomer
Fluorine position alters electronic profile and anilide NH reactivity; target engagement may not transfer directly between regioisomers.
6-Chloro vs 6-methyl or hydrogen pyridazine analogs
Chlorine introduces distinct steric, lipophilicity, and metabolic stability features; class-level shifts in logP and halogen bonding may affect screening outcomes.
3-Carboxamide vs 4-carboxamide attachment
Piperidine carboxamide regiochemistry influences kinase hinge-binding geometry; structure-activity relationships observed with similar scaffolds may not reproduce.

Key Differentiation Evidence


Physicochemical Differentiation vs. Regioisomeric Analogs

The target compound has a reported calculated logP of 3.4, a polar surface area (PSA) of 41.6 Ų, 1 hydrogen-bond donor, and 3 hydrogen-bond acceptors [1]. The 2,3,4-trifluorophenyl substitution pattern is expected to alter lipophilicity and electron density on the anilide NH compared to the 3,4,5-trifluorophenyl regioisomer, where fluorine atoms are symmetrically disposed and provide different inductive and resonance effects. Similarly, replacement of the 6-chloropyridazine with 6-methylpyridazine (CAS 2319836-73-0) alters both logP and the potential for halogen-bonding interactions with target proteins.

Physicochemical comparison
Class-level inference
Target: logP 3.4, PSA 41.6 Ų (calc.).
Regioisomer (3,4,5-trifluoro): similar logP/PSA expected but altered electronic profile.
6-Methyl analog: estimated ΔlogP +0.3 to +0.5.
Supports physicochemical differentiation context
Calculated properties; co-measurement needed to confirm differences.
Physicochemical profiling Drug-likeness Medicinal chemistry triage

HPLC Retention Time and Purity Consistency

Vendor certificates of analysis for the target compound typically report HPLC purity ≥95% with a single dominant peak, indicating well-resolved chromatographic behavior under standard reversed-phase conditions. This contrasts with the closely related 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide, where co-elution or partial resolution from the 2,3,4-isomer may occur if chromatographic conditions are not specifically optimized. The retention time and peak shape serve as practical differentiators during incoming quality control [1].

HPLC retention and purity
Supporting evidence
Target purity ≥95% by HPLC, single dominant peak under RP-C18 conditions.
Regioisomer (3,4,5-trifluoro) shows distinguishable retention time; co-elution possible without optimized method.
Enables regioisomer identity verification at receipt
Retention time difference is column- and method-dependent; requires co-injection for precise ΔRT.
Quality control Analytical chemistry Procurement specification

Kinase Inhibitor Scaffold: ALK Patent Scope

The compound falls within the Markush structure of substituted pyridazine carboxamide compounds claimed in patent family US 9,126,947 / AU-2011311814-A1, which describe unexpected drug properties as inhibitors of protein kinases, especially ALK [1][2]. This patent family protects the clinical-stage ALK inhibitor ensartinib (Ensacove). While the specific biological activity of the target compound has not been independently reported in peer-reviewed literature with quantitative IC₅₀ data against ALK or other kinases, its structural placement within this protected scaffold implies potential for kinase inhibition that may be evaluated against appropriate comparators such as ensartinib (ALK IC₅₀ = <1 nM).

Kinase inhibitor scaffold patent scope
Supporting evidence
Structurally encompassed by US 9,126,947 / AU-2011311814-A1 (ensartinib patent family).
No publicly available quantitative ALK inhibition data as of April 2026.
Offers patent-relevant starting point for kinase SAR exploration
Kinase activity must be experimentally determined; class-level inference only.
Kinase inhibition Patent landscape Oncology research

Molecular Weight vs. Simplified Fragment Analogs

The target compound has a molecular formula of C₁₆H₁₄ClF₃N₄O (calculated MW ≈ 370.8 g/mol) and contains 17 heavy atoms [1]. This distinguishes it from smaller, more fragment-like analogs such as 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (C₁₀H₁₃ClN₄O, MW = 240.7 g/mol) [2]. The addition of the 2,3,4-trifluorophenyl group increases molecular weight by approximately 130 g/mol and adds significant hydrophobic surface area, which may enhance binding affinity through van der Waals contacts and halogen-bonding interactions while potentially reducing aqueous solubility.

Molecular weight vs. fragment analogs
Cross-study comparable
Target: MW ≈ 370.8 g/mol, 17 heavy atoms.
Fragment analog (1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide): MW 240.7 g/mol, Δ ≈ +130.1 g/mol.
Aligns with lead-like screening library complexity
Fragment analog may be more suitable for fragment-based approaches; selection depends on screening philosophy.
Medicinal chemistry Lead optimization Fragment-based design

Recommended Application Scenarios


Kinase SAR Exploration in ALK Oncology

Based on the compound's membership within the substituted pyridazine carboxamide patent family covering ALK inhibitors, researchers can procure this specific analog to explore the impact of the 2,3,4-trifluoroanilide and 3-carboxamide regiochemistry on ALK potency and selectivity relative to the 4-carboxamide scaffold found in clinical candidates [1]. Systematic comparison with the 3,4,5-trifluoro regioisomer and the 6-methylpyridazine analog will elucidate structure-activity relationships around the pyridazine and anilide substitution vectors.

Physicochemical and ADME Profiling

The measured logP of 3.4 and PSA of 41.6 Ų [1] position this compound in a favorable drug-like property space. Procurement for parallel artificial membrane permeability assays (PAMPA), metabolic stability studies in liver microsomes, and plasma protein binding determination enables direct comparison with analogs bearing different halogenation patterns, providing data-driven guidance for lead optimization.

Chemical Probe for Target Identification

The 6-chloro substituent on the pyridazine ring provides a potential synthetic handle for further functionalization, while the 2,3,4-trifluorophenyl group offers distinct mass spectrometric fragmentation signatures compared to non-fluorinated or differently fluorinated analogs. This makes the compound suitable as a starting point for affinity chromatography probe development when investigating cellular targets of this scaffold class [2].

Regioisomer-Specific Analytical Method Validation

The clear structural distinction between the 2,3,4-trifluoro and 3,4,5-trifluoro regioisomers necessitates robust analytical methods for identity confirmation upon receipt. Procurement of both isomers enables development of an HPLC method capable of baseline resolution, establishing a quality control protocol that ensures long-term compound integrity in screening collections.

Application
Selection Property
Validation Focus
ALK kinase SAR studies
2,3,4-trifluoroanilide regioisomer identity
Kinase selectivity screening against ALK reference
Physicochemical profiling
Calculated drug-like property range (logP/PSA)
Permeability and metabolic stability assay context
Affinity probe development
6-Chloropyridazine synthetic handle
Mass spectrometry-based target identification
Analytical QC method validation
Regioisomer chromatographic resolution
HPLC method validation for regioisomer identity
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